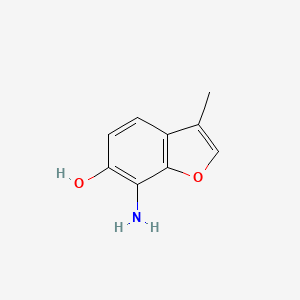
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a methyl group, and a nitrobenzoyl group attached to a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one.
Reduction: Formation of 4-(4-methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxybenzylidene group can modulate the compound’s binding affinity to specific targets, enhancing its biological activity.
類似化合物との比較
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-(4-Methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-chlorobenzoyl)-1H-pyrazol-5(4H)-one: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
特性
CAS番号 |
124814-25-1 |
|---|---|
分子式 |
C19H15N3O5 |
分子量 |
365.3 g/mol |
IUPAC名 |
(4E)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-(4-nitrobenzoyl)pyrazol-3-one |
InChI |
InChI=1S/C19H15N3O5/c1-12-17(11-13-3-9-16(27-2)10-4-13)19(24)21(20-12)18(23)14-5-7-15(8-6-14)22(25)26/h3-11H,1-2H3/b17-11+ |
InChIキー |
ZXOCFPXPQJNRMM-GZTJUZNOSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


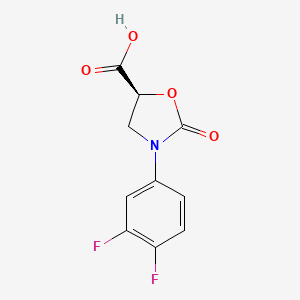
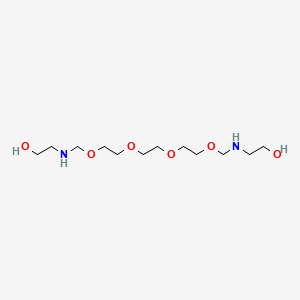

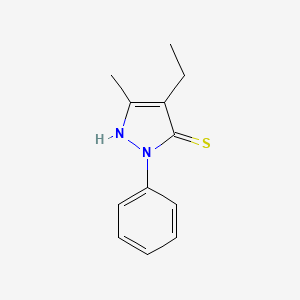

![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)


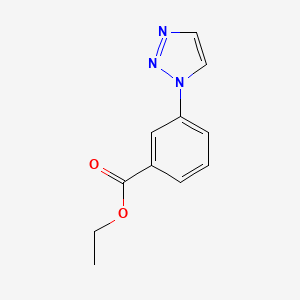

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)


